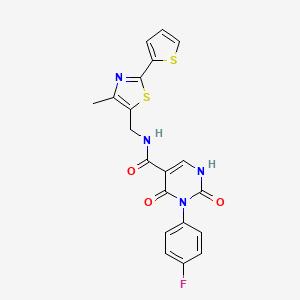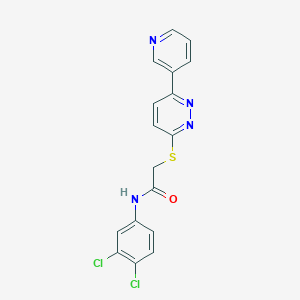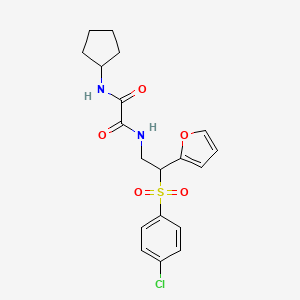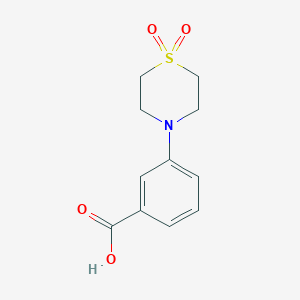
7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one, also known as CHIR-99021, is a small molecule inhibitor that is widely used in scientific research. It was first discovered in 2008 as a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme involved in a wide range of cellular processes including glycogen metabolism, gene expression, and cell differentiation. Since then, CHIR-99021 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.
Wirkmechanismus
7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one exerts its biological effects by inhibiting the activity of GSK-3, which is a serine/threonine kinase that phosphorylates a wide range of substrates involved in various cellular processes. GSK-3 has been implicated in the regulation of glycogen metabolism, gene expression, cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3 activity, 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one can modulate these processes and promote various biological effects.
Biochemical and Physiological Effects:
7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one has been shown to have a wide range of biochemical and physiological effects in various cell types and animal models. In addition to promoting cell differentiation and survival, 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one has been shown to regulate glucose metabolism, insulin signaling, and lipid metabolism. It has also been shown to modulate the activity of various signaling pathways, including the Wnt, Hedgehog, and Notch pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one is its high potency and selectivity for GSK-3 inhibition. This allows for precise modulation of GSK-3 activity in various cell types and animal models. However, one limitation of 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one is its relatively short half-life, which requires frequent dosing in animal models. In addition, 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one can have off-target effects at high concentrations, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one. One area of interest is the potential therapeutic applications of 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one in various diseases, including cancer, diabetes, and neurological disorders. Another area of interest is the development of more potent and selective GSK-3 inhibitors with longer half-lives and fewer off-target effects. Finally, there is a need for further research on the molecular mechanisms underlying the biological effects of 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one, including its effects on various signaling pathways and cellular processes.
Synthesemethoden
The synthesis of 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one involves several steps, including the condensation of 2,6-dimethylphenol with 2-chloroacetyl chloride to form 2-chloro-6-(2,6-dimethylphenoxy)acetamide, which is then reacted with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene to yield the intermediate 2-chloro-6-(2,6-dimethylphenoxy)quinazoline. The final product, 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one, is obtained by reacting the intermediate with sodium hydride and methyl iodide.
Wissenschaftliche Forschungsanwendungen
7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one has been widely used in scientific research as a tool to study the role of GSK-3 in various cellular processes. It has been shown to inhibit GSK-3 activity in both in vitro and in vivo models, leading to a wide range of biological effects. For example, 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one has been used to promote the differentiation of embryonic stem cells into various cell types, including neurons, cardiomyocytes, and pancreatic beta cells. It has also been shown to enhance the survival and function of transplanted cells in animal models of diabetes and Parkinson's disease.
Eigenschaften
IUPAC Name |
7-chloro-2,2,3-trimethyl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-11(2)13-9-6-7(12)4-5-8(9)10(15)14(11)3/h4-6,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCFBOHJXVHADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=C(C=CC(=C2)Cl)C(=O)N1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid](/img/structure/B2635914.png)
![3-[3-Methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoic acid](/img/structure/B2635915.png)
![Ethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2635916.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2635918.png)

![3-(4-chlorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2635920.png)
![6,8-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2635921.png)
![Methyl 3-{[(4-chlorophenyl)carbamoyl]amino}-4-methylthiophene-2-carboxylate](/img/structure/B2635922.png)

![2-[7-(4-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2635926.png)



![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(2-methyl-4,5,6,7-tetrahydroindazol-4-yl)methanone;hydrochloride](/img/structure/B2635936.png)